5-Fluoro-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBHMFCHWRGFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Fluoro 1h 1,2,4 Triazole and Its Derivatives
Classical and Established Synthetic Approaches
The synthesis of the 1,2,4-triazole (B32235) core, particularly with the incorporation of fluorine, has been achieved through several classical and well-established methodologies. These approaches, including cyclization reactions, nucleophilic substitutions, oxidative cyclizations, and multi-component reactions, form the foundational basis for accessing these structures.
Cyclization Reactions and Condensation Methods
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds like 1,2,4-triazoles. These methods typically involve the condensation of precursors containing the necessary nitrogen and carbon atoms to form the triazole ring. A prominent strategy for synthesizing fluorinated 1,2,4-triazoles is the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile (B1584977) (CF₃CN) source. In one such method, nitrile imines are generated in situ from hydrazonoyl chlorides in the presence of a base. These reactive intermediates then undergo a regioselective cycloaddition with CF₃CN, which can be sourced from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime, to yield 5-trifluoromethyl-1,2,4-triazoles mdpi.comnih.gov. This approach demonstrates high functional group tolerance and is scalable, making it a valuable tool for creating a library of derivatives mdpi.com.
The reaction conditions for this method have been optimized, with studies showing that the use of triethylamine (B128534) (NEt₃) as a base in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature provides good to excellent yields mdpi.com.
Table 1: Synthesis of 5-Trifluoromethyl-1,2,4-triazoles via [3+2] Cycloaddition
| Starting Material (Hydrazonoyl Chloride) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| N-(4-chlorophenyl)-C-phenylcarbonohydrazonoyl chloride | Triethylamine (NEt₃) | Dichloromethane (CH₂Cl₂) | 83% | mdpi.com |
| N-(4-methylphenyl)-C-phenylcarbonohydrazonoyl chloride | Triethylamine (NEt₃) | Dichloromethane (CH₂Cl₂) | 98% | mdpi.com |
| N-(4-bromophenyl)-C-phenylcarbonohydrazonoyl chloride | Triethylamine (NEt₃) | Dichloromethane (CH₂Cl₂) | 71% | mdpi.com |
| N-(4-(trifluoromethoxy)phenyl)-C-phenylcarbonohydrazonoyl chloride | Triethylamine (NEt₃) | Dichloromethane (CH₂Cl₂) | 55% | mdpi.com |
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions offer a viable, albeit less direct, route to fluorinated 1,2,4-triazoles. One classical approach to introduce fluorine onto a heterocyclic or aromatic ring is the Balz-Schiemann reaction. This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through the thermal decomposition of a diazonium tetrafluoroborate (B81430) intermediate wikipedia.orgnih.gov. In the context of 5-fluoro-1H-1,2,4-triazole synthesis, this would involve starting with 5-amino-1H-1,2,4-triazole, converting it to the corresponding diazonium tetrafluoroborate, and then heating to induce fluorination. While a foundational method for creating aryl fluorides, its application may be limited by the stability of the triazole ring under the reaction conditions wikipedia.org.
Another relevant pathway involves nucleophilic substitution on a precursor that is later used to construct the triazole ring. For instance, syntheses have been developed starting from 4-fluoroacetophenone, where the fluorine atom is already present on a starting aromatic ring and is carried through the reaction sequence to the final triazole-containing product chemicaljournals.com. Additionally, halogen exchange reactions, where an iodo-substituted triazole is converted to a fluoro-triazole using a fluoride source like potassium fluoride (KF), have been demonstrated for 1,2,3-triazoles and represent a plausible strategy for the 1,2,4-isomer nih.gov. This method involves the nucleophilic attack of the fluoride ion, displacing the iodide on the heterocyclic ring nih.gov.
Oxidative Cyclization Techniques
Oxidative cyclization provides a powerful method for the formation of the 1,2,4-triazole ring, often from open-chain precursors, through the formation of new nitrogen-nitrogen or carbon-nitrogen bonds under the influence of an oxidizing agent.
A notable metal-free approach involves the iodine-mediated intramolecular oxidative cyclization of intermediates like N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide. These precursors, synthesized from N-aryl-2,2,2-trifluoroacetimidoyl chlorides and benzamide (B126) derivatives, cyclize in the presence of iodine to form 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles mdpi.comnih.gov. Similarly, trifluoroacetimidohydrazides can be subjected to iodine-mediated oxidative cyclization, using dimethylformamide (DMF) as a carbon source, to yield 3-trifluoromethyl-1,2,4-triazoles isres.org.
Another innovative, metal-free technique employs elemental sulfur as a traceless oxidant. In this method, trifluoroacetimidohydrazides react with aliphatic amines in the presence of elemental sulfur (S₈) to directly synthesize 5-trifluoromethyl-1,2,4-triazoles in moderate to good yields. This reaction is valued for its use of readily available reagents and broad substrate scope isres.org.
Table 2: Examples of Oxidative Cyclization for Fluorinated 1,2,4-Triazoles
| Precursor | Oxidant/Mediator | Key Features | Product Type | Reference |
|---|---|---|---|---|
| N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide | Iodine (I₂) | Metal-free intramolecular cyclization | 1,3-Diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles | mdpi.comnih.gov |
| Trifluoroacetimidohydrazides and Aliphatic Amines | Elemental Sulfur (S₈) | Metal-free, traceless oxidant | 5-Trifluoromethyl-1,2,4-triazoles | isres.org |
| Trifluoroacetimidohydrazides | Iodine (I₂) / TBHP | Utilizes DMF as a carbon source | 3-Trifluoromethyl-1,2,4-triazoles | isres.org |
| Hydrazones and Aliphatic Amines | Iodine (I₂) / TBHP | Metal-free, cascade C-H functionalization | 1,3,5-Trisubstituted 1,2,4-triazoles | nih.gov |
Multi-component Reaction (MCR) Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of fluorinated 1,2,4-triazoles.
One such strategy is a copper-catalyzed three-component reaction involving aryldiazonium salts, fluorinated diazo reagents (like 2,2,2-trifluorodiazoethane), and nitriles. This method allows for the construction of the triazole ring in a single step, although it can lead to a mixture of regioisomers mdpi.comnih.gov.
Another versatile MCR involves the reaction of 4-fluoroacetophenone, 1,2,4-triazole, and potassium carbonate in DMF to form an intermediate, which is then reacted with dimethylformamide-dimethylacetal (DMF-DMA). The resulting enaminone undergoes a final Biginelli-type cycloaddition with a substituted aromatic aldehyde and urea (B33335) to yield complex 1,2,4-triazole-dihydropyrimidinone derivatives chemicaljournals.com. This demonstrates how a fluorinated starting material can be incorporated into a complex heterocyclic system via an MCR approach.
Modern and Green Chemistry Synthetic Strategies
In recent years, the principles of green chemistry have guided the development of more sustainable and efficient synthetic methods. These modern strategies, often employing metal catalysis, aim to reduce waste, minimize energy consumption, and use less hazardous substances.
Metal-Catalyzed Reactions (e.g., Copper-Catalyzed)
Copper catalysis has emerged as a powerful tool in the synthesis of nitrogen-containing heterocycles, including fluorinated 1,2,4-triazoles. These reactions often proceed under milder conditions than traditional methods and exhibit high selectivity.
As mentioned in the MCR section, copper salts can effectively catalyze the three-component reaction of aryldiazonium salts, fluorinated diazo reagents, and nitriles to form trifluoromethylated 1,2,4-triazoles mdpi.comnih.gov. Copper catalysts, such as copper(II) acetate (B1210297) or copper(II) chloride, are also used to promote oxidative coupling reactions. For example, a copper-catalyzed system using oxygen (from air) as the oxidant can be used to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines isres.orgnih.gov. When fluorinated amidines are used as precursors, this method provides a direct route to fluorinated triazole derivatives.
Furthermore, a facile copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process. This reaction is effective for a range of functionalized aromatic fragments, including those containing fluorine and trifluoromethyl groups nih.govfrontiersin.org.
Table 3: Copper-Catalyzed Synthesis of Fluorinated 1,2,4-Triazole Derivatives
| Reaction Type | Starting Materials | Copper Catalyst | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| Three-Component Reaction | Aryldiazonium salts, fluorinated diazo reagents, nitriles | Not specified | - | Trifluoromethylated N¹-aryl-1,2,4-triazoles | mdpi.comnih.gov |
| Cascade Addition-Oxidation-Cyclization | Amides (with fluoro/CF₃ groups), Nitriles | CuCl₂ | K₃PO₄ (base), O₂ (oxidant), DMF | 3,5-Disubstituted-1,2,4-triazoles | nih.govfrontiersin.org |
| Oxidative Coupling | Amidines, Trialkylamines | Copper Catalyst | K₃PO₄ (base), O₂ (oxidant) | 1,3-Disubstituted 1,2,4-triazoles | isres.org |
| [3+2] Annulation | Nitriles, 2-diazoacetonitriles, aryldiazonium salts | Copper-enabled | - | 1-Aryl-5-cyano-1,2,4-triazoles | isres.org |
In line with green chemistry principles, modern synthetic approaches often incorporate techniques like microwave irradiation to accelerate reactions, reduce energy consumption, and improve yields. The synthesis of various fluorinated 1,2,4-triazole derivatives has been successfully achieved using microwave-assisted cyclodehydration of activated hydrazide and amide precursors isres.org. These methods represent a move towards more sustainable and efficient chemical manufacturing.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. In the context of fluorinated triazoles, microwave irradiation has been effectively employed to accelerate key synthetic transformations.
One notable application is in the final cyclization steps to form the triazole ring. For instance, the synthesis of various 1,2,4-triazole derivatives has been shown to be significantly more efficient under microwave heating compared to conventional methods. While a direct microwave-assisted synthesis of this compound is not extensively detailed in the provided search results, analogous syntheses of fluorinated 1,2,4-triazole derivatives highlight the potential of this technique. For example, the microwave-assisted condensation reaction to form 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives was completed in 10–25 minutes with a 97% yield, a significant improvement over the 290 minutes and 78% yield observed with conventional heating.
Furthermore, microwave irradiation has been successfully applied to halogen exchange (Halex) reactions for the introduction of fluorine. The synthesis of 5-fluorotriazoles from 5-iodotriazoles using potassium fluoride (KF) can be efficiently conducted at 180°C under microwave conditions, demonstrating the utility of this technology for direct fluorination of the triazole ring. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of a Fluorinated 1,2,4-Triazole Derivative
| Method | Reaction Time | Yield |
| Microwave-Assisted | 10–25 minutes | 97% |
| Conventional Heating | 290 minutes | 78% |
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. This technique is recognized as an environmentally friendly method that can enhance reaction rates, improve yields, and facilitate reactions under milder conditions.
In the synthesis of 1,2,4-triazole derivatives, ultrasound irradiation has been shown to be a highly effective method. For example, the synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives was achieved in 39–80 minutes with yields of 65–80% using ultrasound, a significant improvement over the 10–36 hours required for the same transformations under conventional conditions. This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby promoting the reaction.
Another example is the synthesis of 4,5-diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazole derivatives, where ultrasound irradiation facilitated the reaction in 10–25 minutes with yields ranging from 70–96%. These findings underscore the potential of sonochemistry as a green and efficient alternative for the synthesis of this compound and its analogues.
Table 2: Ultrasound-Assisted Synthesis of 1,2,4-Triazole Derivatives
| Derivative | Reaction Time (Ultrasound) | Yield (Ultrasound) | Reaction Time (Conventional) |
| 1,2,4-Triazole coupled acetamides | 39–80 minutes | 65–80% | 10–36 hours |
| 4,5-Diphenyl-1H-imidazol-1-yl-1H-1,2,4-triazoles | 10–25 minutes | 70–96% | Not specified |
Mechanochemical Approaches (e.g., Solvent-Free Grinding Conditions)
Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding, offers a solvent-free and environmentally benign approach to synthesis. This technique is particularly advantageous for reactions that are difficult to perform in solution due to low solubility of reactants.
While specific examples of the mechanochemical synthesis of this compound are not prevalent in the literature, the principles have been successfully applied to the synthesis of other fluorinated heterocycles. For instance, a two-step, one-jar mechanochemical protocol has been developed for the formation of a heterocycle followed by its fluorination. This approach involves the initial formation of the heterocyclic ring through grinding, followed by the addition of a fluorinating agent to the same reaction vessel for the subsequent fluorination step, all without the use of a solvent. beilstein-journals.orgd-nb.info
The successful mechanochemical synthesis of thiazolidinone-triazole derivatives further demonstrates the feasibility of this method for constructing the triazole core under solvent-free conditions. nih.gov These examples suggest that mechanochemical methods hold promise for the clean and efficient synthesis of this compound, potentially reducing waste and simplifying work-up procedures.
Strategic Fluorine Introduction in Triazole Synthesis
The introduction of fluorine into the triazole ring can be achieved through various strategies, either by incorporating a fluorine atom into a precursor that is then used to construct the triazole ring, or by direct fluorination of a pre-formed triazole.
Halogen Exchange Reactions (e.g., Iodine-Fluorine Exchange for Triazoles)
Halogen exchange (Halex) reactions are a common and effective method for introducing fluorine into aromatic and heteroaromatic systems. In the synthesis of fluorinated triazoles, the exchange of a heavier halogen, such as iodine, for fluorine is a particularly useful strategy.
The synthesis of 5-fluoro-1,2,3-triazoles has been successfully accomplished through the Halex reaction of 5-iodo-1,2,3-triazoles. nih.gov This transformation is typically carried out using a fluoride source, such as potassium fluoride (KF), at elevated temperatures, often with the assistance of microwave irradiation to accelerate the reaction. nih.gov Silver fluoride (AgF) has also been employed as a fluorinating agent for this purpose.
A significant advancement in this area is the development of an iodine-fluorine-18 exchange reaction in an aqueous medium for the radiosynthesis of 5-[18F]fluoro-1,2,3-triazoles. nih.gov This method is particularly valuable for the preparation of radiolabeled triazoles for applications in positron emission tomography (PET). The ability to perform this reaction in water enhances its green credentials and simplifies the procedure.
Table 3: Conditions for Halogen Exchange in the Synthesis of 5-Fluorotriazoles
| Starting Material | Fluoride Source | Conditions | Product |
| 5-Iodo-1,2,3-triazole | KF | 180°C, Microwave | 5-Fluoro-1,2,3-triazole |
| 5-Iodo-1,2,3-triazole | AgF | Not specified | 5-Fluoro-1,2,3-triazole |
| 5-Iodo-1,2,3-triazole | [18F]HF | Aqueous medium | 5-[18F]Fluoro-1,2,3-triazole |
Utilization of Fluorine-Containing Building Blocks and Precursors
An alternative and often highly effective strategy for the synthesis of fluorinated triazoles involves the use of fluorine-containing building blocks. In this approach, the fluorine atom is incorporated into one of the starting materials that is then used to construct the triazole ring. This method can offer excellent control over the position of the fluorine atom.
A variety of fluorine-containing precursors can be employed. For example, the synthesis of 5-trifluoromethyl-1,2,4-triazoles has been achieved using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor for trifluoroacetonitrile, which then undergoes a [3+2] cycloaddition reaction. mdpi.com
In another example, new fluorine-containing 1,2,4-triazole-5-one derivatives have been synthesized starting from 3-(2- or 4-fluorobenzyl)-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one. lew.ro These examples demonstrate the versatility of using fluorinated starting materials to access a range of fluorinated triazole derivatives. The choice of the fluorine-containing building block is crucial and depends on the desired final structure and the specific synthetic route being employed.
Table 4: Examples of Fluorine-Containing Building Blocks in Triazole Synthesis
| Fluorine-Containing Building Block | Target Fluorinated Triazole |
| 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | 5-Trifluoromethyl-1,2,4-triazoles |
| 3-(2- or 4-Fluorobenzyl)-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one | Fluorine-containing 1,2,4-triazole-5-one derivatives |
Reactivity and Mechanistic Investigations of 5 Fluoro 1h 1,2,4 Triazole
Fundamental Reaction Pathways and Transformation Mechanisms
The reactivity of 5-Fluoro-1H-1,2,4-triazole is characterized by a variety of transformation pathways, including nucleophilic substitutions, potential ring-opening mechanisms, and cycloaddition reactions. The electron-withdrawing nature of the fluorine atom renders the C5 position susceptible to nucleophilic attack, a key feature in many of its reactions.
The fluorine atom at the C5 position of the 1,2,4-triazole (B32235) ring is a competent leaving group, particularly when the ring is activated, facilitating nucleophilic aromatic substitution (SNAr) reactions. This pathway is crucial for the introduction of various functional groups, including amino moieties.
The reaction of 5-halo-substituted azoles with nucleophiles is a well-established method for functionalization. In the case of this compound, amination can be achieved by reaction with primary or secondary amines. The mechanism proceeds through a Meisenheimer-like intermediate, where the nucleophilic amine attacks the electrophilic C5 carbon. The high electronegativity of the fluorine atom, coupled with the electron-deficient nature of the triazole ring, stabilizes this intermediate. Subsequent elimination of the fluoride (B91410) ion yields the corresponding 5-amino-1,2,4-triazole derivative.
A related transformation involves the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine (B128534), which leads to the formation of 3-phenylazo-1,2,4-triazoles. nih.gov A plausible mechanism for this reaction involves initial nucleophilic substitution of the chlorine atom by the amine to form a 5-aminotetrazolium salt. nih.gov This intermediate can then undergo a series of transformations, including deprotonation to a mesoionic tetrazolium-5-aminide, which exists in equilibrium with an acyclic tautomer. nih.gov Further deprotonation and intramolecular ring-closure, followed by oxidation, furnishes the final 1,2,4-triazole product. nih.gov While not a direct amination of a pre-formed 5-fluoro-1,2,4-triazole, this reaction highlights the susceptibility of halogenated azoles to nucleophilic attack by amines and subsequent rearrangement to form stable triazole structures.
The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through a pathway involving the nucleophilic opening of a succinimide (B58015) ring by amines, followed by recyclization to form the 1,2,4-triazole ring. rsc.org This method, however, is dependent on the nucleophilicity of the amine, with aliphatic amines being more successful than less nucleophilic aromatic amines. rsc.org
While the 1,2,4-triazole ring is generally stable, ring-opening mechanisms can be proposed under specific conditions, often as part of a reaction sequence leading to a rearranged product. For this compound, a plausible ring-opening could be initiated by a strong nucleophile or under harsh reaction conditions.
In a related context, the formation of 3-phenylazo-1,2,4-triazoles from a 5-chlorotetrazolium salt is proposed to proceed through a mesoionic intermediate that is in equilibrium with an acyclic tautomer. nih.gov This equilibrium represents a form of ring-opening of the tetrazole ring before the formation of the triazole. This suggests that under certain conditions, the triazole ring, particularly when substituted with an activating group like fluorine, might undergo a similar ring-chain tautomerism, which could be exploited in synthetic strategies.
Another example of a ring-opening/recyclization pathway is seen in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from N-guanidinosuccinimide and aliphatic amines. rsc.org This reaction proceeds via a nucleophilic opening of the succinimide ring, followed by the subsequent recyclization to form the 1,2,4-triazole ring. rsc.org
[3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, including the 1,2,4-triazole core. While this compound itself would be the product of such a reaction rather than a reactant, the synthesis of fluorinated 1,2,4-triazoles heavily relies on this methodology.
A general approach for the synthesis of 5-trifluoromethyl 1,2,4-triazoles involves the [3+2] cycloaddition of in situ generated nitrile imines with a trifluoroacetonitrile (B1584977) source. nih.gov This reaction demonstrates high regioselectivity and tolerance for a wide range of functional groups on the hydrazonyl chloride precursor of the nitrile imine. nih.gov The proposed mechanism involves the generation of the nitrile imine from the hydrazonyl chloride in the presence of a base, which then undergoes a regioselective [3+2] cycloaddition with trifluoroacetonitrile to yield the desired 5-trifluoromethyl 1,2,4-triazole. nih.gov
The electronic properties of the substituents on the hydrazonyl chloride have a notable effect on the reaction efficiency. Electron-donating groups on the aryl substituent tend to give good yields of the corresponding triazole product. nih.gov
| Hydrazonyl Chloride Substituent (Ar) | Yield (%) |
|---|---|
| 4-Methoxyphenyl | Good |
| 4-Methylphenyl | 98 |
| 4-tert-Butylphenyl | 60 |
| 4-Fluorophenyl | 74 |
| 4-Chlorophenyl | 56 |
| 2-Naphthyl | 75 |
| 2-Thienyl | 55 |
The synthesis of thiolated derivatives of this compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, where a thiol nucleophile displaces the fluoride ion. The resulting 5-mercapto-1H-1,2,4-triazole can then serve as a versatile intermediate for further functionalization, including thiol-ene click reactions.
The interaction of 1,2,4-triazole-3(5)-thiol with electrophiles such as N-arylmaleimides has been shown to proceed via a thiol-ene click process. mdpi.com This reaction pathway is favored over a [2+3]-cyclocondensation. Similarly, its reaction with α-bromo-γ-butyrolactone proceeds through a nucleophilic substitution (SN) process. mdpi.com These findings suggest that a 5-mercapto derivative of 1H-1,2,4-triazole would readily participate in such reactions.
The thiol-ene reaction, which involves the addition of a thiol across a double bond, is a highly efficient click reaction that can be initiated by radicals or bases. This reaction would allow for the facile conjugation of the thiolated 5-fluoro-1,2,4-triazole core to a wide range of alkene-containing molecules, opening avenues for the synthesis of complex molecular architectures and materials.
Electronic and Steric Influence of Fluorine on Reaction Profiles and Selectivity
The fluorine atom exerts a powerful influence on the reactivity and selectivity of reactions involving the 1,2,4-triazole ring through a combination of electronic and steric effects. The high electronegativity of fluorine leads to a significant inductive electron withdrawal (-I effect), which has profound consequences for the electron distribution within the heterocyclic ring.
This strong -I effect polarizes the C-F bond and makes the C5 carbon atom highly electrophilic, thereby activating it towards nucleophilic attack. This is the primary reason for the facility of SNAr reactions at this position. The electron-withdrawing nature of fluorine also lowers the energy of the LUMO of the triazole system, making it more susceptible to reactions with nucleophiles.
In the context of cycloaddition reactions for the synthesis of fluorinated triazoles, the electronic nature of the fluorine-containing building blocks plays a crucial role in determining the regioselectivity of the reaction. For instance, in the synthesis of 4-fluoro-1,5-disubstituted triazoles, the regioselectivity is controlled by the electronic properties of the fluoro-nitroalkene precursor. nih.gov
Furthermore, the incorporation of fluorine can influence the pKa of the triazole ring, affecting its acid-base properties and, in turn, its reactivity in acid- or base-catalyzed reactions. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of fluorinated triazoles, helping to predict the most likely sites for electrophilic or nucleophilic attack. dnu.dp.ua For example, analysis of reactivity descriptors like the HOMO-LUMO energy gap and Fukui indices can identify the nucleophilic regions of the molecule. dnu.dp.ua
Sterically, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. Therefore, it generally does not impose significant steric hindrance that would impede the approach of reactants. This combination of strong electronic activation and low steric hindrance makes the fluorine substituent a unique and valuable tool in the design of reactive heterocyclic systems.
Characterization of Reactive Intermediates in Complex Reaction Sequences
The elucidation of reaction mechanisms often relies on the detection and characterization of transient reactive intermediates. In the reaction pathways of this compound and its derivatives, several types of intermediates can be postulated, and their characterization, though challenging, is crucial for a complete mechanistic understanding.
In SNAr reactions, the key intermediate is the Meisenheimer complex. While typically short-lived, these anionic σ-complexes can sometimes be observed and characterized using spectroscopic techniques such as NMR, particularly at low temperatures. The high electronegativity of the fluorine atom can help to stabilize this intermediate, potentially increasing its lifetime and facilitating its detection.
For cycloaddition reactions that form the fluorinated triazole ring, intermediates such as nitrile imines are proposed. nih.gov These are typically generated in situ and react rapidly with the dipolarophile. Their presence is often inferred from the structure of the final products and by conducting trapping experiments.
In the formation of triazoles from tetrazolium salts, mesoionic and acyclic intermediates are part of the proposed mechanism. nih.gov The characterization of such species can be complex due to their potential for tautomerism and rearrangement. Spectroscopic methods, including 1H, 13C, and 19F NMR, are invaluable tools for characterizing both the final products and, where possible, any stable intermediates in these reaction sequences. urfu.runih.gov For instance, the characteristic chemical shifts in 13C NMR can distinguish between thione (C=S) and thiol (C-S) tautomers in mercapto-substituted triazoles. ijsr.net Mass spectrometry is also a critical tool for identifying the molecular weight of intermediates and fragmentation patterns that can provide structural clues. ijsr.net
Spectroscopic Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of scientific databases and literature for spectroscopic data pertaining to the chemical compound this compound, it has been determined that specific experimental or calculated data for its structural elucidation and advanced spectroscopic characterization is not publicly available at this time.
The requested article, which was to be structured around detailed analyses from various spectroscopic methods, cannot be generated as the foundational data—such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, and Vibrational Spectroscopy frequencies—are absent from the reviewed literature.
Searches for ¹H NMR, ¹³C NMR, ¹⁵N NMR, and ¹⁹F NMR spectra, as well as advanced two-dimensional NMR techniques (COSY, NOESY, HMBC) and vibrational spectroscopy (IR, Raman) specific to this compound, did not yield the necessary detailed research findings required to populate the requested sections.
While there is extensive literature on the spectroscopic characterization of the parent 1,2,4-triazole and various other substituted derivatives, this information is not directly applicable to the specific fluorine-substituted isomer . Computational chemistry studies employing methods like Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) are commonly used to predict such spectroscopic properties for triazole derivatives; however, no published studies were found that specifically report these calculations for this compound.
Consequently, without the specific spectral data, a scientifically accurate and thorough article adhering to the provided outline cannot be constructed.
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. For derivatives of 5-Fluoro-1H-1,2,4-triazole, such as 3-amino-5-fluoro-1H-1,2,4-triazole and 3-azido-5-fluoro-1H-1,2,4-triazole, IR spectroscopy has been used to confirm their structures. The vibrational frequencies observed in the IR spectrum correspond to the stretching and bending of specific bonds within the molecule. These experimental findings are often substantiated by high-level ab initio calculations of the vibrational frequencies.
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| 3-amino-5-fluoro-1H-1,2,4-triazole | N-H | Stretch |
| 3-amino-5-fluoro-1H-1,2,4-triazole | C-F | Stretch |
| 3-amino-5-fluoro-1H-1,2,4-triazole | C=N | Stretch |
| 3-azido-5-fluoro-1H-1,2,4-triazole | N-H | Stretch |
| 3-azido-5-fluoro-1H-1,2,4-triazole | N₃ | Asymmetric Stretch |
| 3-azido-5-fluoro-1H-1,2,4-triazole | C-F | Stretch |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not extensively detailed in the provided search results, it is a standard technique used in the characterization of such heterocyclic compounds. It would be expected to reveal information about the triazole ring vibrations and the carbon-fluorine bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation patterns. The molecular weight of this compound can be precisely determined, and the fragmentation analysis would reveal the characteristic cleavage patterns of the triazole ring and the loss of specific fragments, such as the fluorine atom or HCN. This information is crucial for confirming the identity of the compound.
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular Weight Determination |
| Fragmentation Pattern Analysis |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. Studies on derivatives of this compound, such as 3-amino-5-fluoro-1H-1,2,4-triazole and 3-azido-5-fluoro-1H-1,2,4-triazole, have utilized this technique to determine their crystal structures. For instance, 3-amino-5-fluoro-1H-1,2,4-triazole crystallizes in the monoclinic space group P2₁/c. In the crystal lattice, molecules are interconnected by N–H···N hydrogen bonds, forming sheet-like structures.
| Compound | Crystal System | Space Group | Key Structural Features |
| 3-amino-5-fluoro-1H-1,2,4-triazole | Monoclinic | P2₁/c | N–H···N hydrogen bonds forming sheets |
| 3-azido-5-fluoro-1H-1,2,4-triazole | Monoclinic | P2₁/c | N–H···N hydrogen bonds forming sheets |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated values to verify the empirical formula of the synthesized compound. For example, the elemental analysis of 3-amino-5-fluoro-1H-1,2,4-triazole showed experimental values of C 23.77%, H 2.99%, and N 55.43%, which are in close agreement with the calculated values of C 23.54%, H 2.96%, and N 54.89%.
| Compound | Element | Experimental % | Calculated % |
| 3-amino-5-fluoro-1H-1,2,4-triazole | C | 23.77 | 23.54 |
| H | 2.99 | 2.96 | |
| N | 55.43 | 54.89 |
Theoretical and Computational Studies on 5 Fluoro 1h 1,2,4 Triazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of heterocyclic compounds like 1,2,4-triazoles. These methods provide detailed insights into the molecule's geometry, electronic structure, and spectroscopic characteristics. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 5-Fluoro-1H-1,2,4-triazole, this would involve calculating bond lengths, bond angles, and dihedral angles. Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). Conformational analysis would identify different spatial arrangements of the atoms (conformers) and their relative stabilities.
Electronic Structure Analysis (e.g., HOMO-LUMO Energies and Bandgap)
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
Bandgap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small bandgap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
These parameters are used to calculate various global reactivity descriptors, providing a quantitative measure of the molecule's stability and reactivity.
Table 1: Key Global Reactivity Descriptors
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the electrophilic power of a molecule. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. NBO analysis can reveal the stabilization energies associated with interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular charge transfer and the stability of the molecular structure.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. An MEP map displays the electrostatic potential on the electron density surface, using a color scale.
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, corresponding to areas with low electron density (electron-poor regions). These are the most likely sites for nucleophilic attack.
Green Regions: Represent areas of neutral or near-zero potential.
For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them susceptible to electrophilic attack.
Simulated Spectroscopic Data (e.g., IR, UV-Vis, NMR with GIAO)
Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies correspond to specific vibrational modes (stretching, bending, etc.) of the chemical bonds. Comparing the calculated IR spectrum with an experimental one helps in the assignment of absorption bands.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. These calculations predict the absorption wavelengths (λmax) in the UV-Visible spectrum, which correspond to electronic excitations, typically from π to π* orbitals in aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C) for molecules. These theoretical values are compared to experimental data to aid in the structural elucidation and assignment of signals.
Tautomeric Equilibrium Investigations
1,2,4-Triazole (B32235) and its derivatives can exist in different tautomeric forms depending on the position of the proton on the nitrogen atoms of the ring. For this compound, different tautomers are possible. Computational chemistry is employed to determine the relative stability of these tautomers. By calculating the total energy of each optimized tautomeric form in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM), the most stable tautomer can be identified. The tautomer with the lowest calculated energy is predicted to be the most abundant species at equilibrium. The relative stability is often influenced by intramolecular interactions and the polarity of the solvent.
Molecular Modeling and Docking Studies of Triazole Interactions
No dedicated molecular modeling or docking studies for this compound were identified. Research in this area tends to focus on derivatives where the triazole ring is substituted with other functional groups to investigate interactions with specific biological targets such as enzymes or receptors.
Derivatization and Functionalization of 5 Fluoro 1h 1,2,4 Triazole
Synthesis of Substituted 5-Fluoro-1H-1,2,4-triazole Derivatives
The synthesis of substituted this compound derivatives is achieved through various chemical strategies that allow for the introduction of diverse functional groups at different positions of the triazole ring. These methods are crucial for creating a library of compounds with tailored properties. Key synthetic approaches include N-arylation reactions and the construction of the triazole ring from functionalized precursors.
Transition metal-catalyzed cross-coupling reactions are a prominent method for synthesizing N-aryl derivatives of 1,2,4-triazoles. asianpubs.org Copper-catalyzed N-arylation, an extension of the Ullmann reaction, has been effectively used to couple 1H-1,2,4-triazole with aryl halides. asianpubs.orgscispace.com The efficiency of these reactions can be enhanced by using specific N-ligands, which facilitate the coupling process under moderate conditions to afford products in excellent yields. asianpubs.org An alternative, ligand-free approach utilizes copper(I) oxide (CuO) nanoparticles as a recyclable catalyst, enabling the N-arylation of 1,2,4-triazoles at room temperature. scispace.com The reactivity of aryl halides in these reactions typically follows the order of iodobenzene (B50100) > bromobenzene (B47551) > chlorobenzene. scispace.com Palladium-catalyzed systems have also been developed, offering high regioselectivity in the arylation of triazoles. nih.gov
Besides N-substitution, derivatization at the carbon atoms of the triazole ring is also a key strategy. For instance, 5-(6-fluorochroman-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized, demonstrating the possibility of incorporating complex bicyclic systems. nih.gov Other methods involve the cyclization of precursor molecules. A general approach to synthesizing 5-trifluoromethyl-1,2,4-triazoles involves the [3+2]-cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) (CF3CN). mdpi.com This method exhibits exclusive regioselectivity and tolerates a wide range of functional groups under mild conditions. mdpi.com Similarly, 5-fluoroalkylated 1H-1,2,3-triazoles have been prepared via the regiospecific 1,3-dipolar cycloaddition of functionalized acrylates with azides, a principle that can be extended to the 1,2,4-triazole (B32235) isomeric system. researchgate.net
The following table summarizes various synthetic methods for obtaining substituted 1,2,4-triazole derivatives, which are analogous or directly applicable to this compound.
| Reaction Type | Catalyst/Reagent | Substrates | Derivative Type | Key Features |
|---|---|---|---|---|
| N-Arylation | Cu₂O / N-ligand | 1H-1,2,4-triazole, Aryl iodide | 1-Aryl-1H-1,2,4-triazole | Moderate conditions, excellent yields. asianpubs.org |
| N-Arylation | CuO Nanoparticles | 1,2,4-triazole, Aryl halides | N-Aryl-1,2,4-triazole | Ligand-free, room temperature, recyclable catalyst. scispace.com |
| N-Arylation | Pd₂(dba)₃ / Ligand | 1,2,3-triazole, Aryl bromides/chlorides | N²-Aryl-1,2,3-triazole | Highly N²-selective for the 1,2,3-isomer. nih.gov |
| [3+2] Cycloaddition | NEt₃ (Base) | Hydrazonyl chloride, CF₃CN precursor | 5-Trifluoromethyl-1,2,4-triazole | Exclusive regioselectivity, mild conditions. mdpi.com |
| Multi-step Synthesis | KOH, CS₂, Hydrazine hydrate | Aromatic carboxylic acids | 4-Aryl-5-substituted-1,2,4-triazole-3-thiol | Formation of thiol-substituted triazoles. mdpi.com |
Conjugation Strategies for Hybrid Systems (e.g., Triazole-Peptide Conjugates)
The conjugation of this compound derivatives to other molecular entities, particularly peptides, creates hybrid systems with potentially novel biological functions. These strategies typically involve forming a stable covalent bond between the triazole moiety and the peptide backbone or side chain.
A primary method for creating triazole-peptide conjugates is through solid-phase peptide synthesis (SPPS). ijbiotech.comnih.gov In this approach, a peptide is assembled on a solid resin support, and a triazole derivative containing a reactive functional group, such as a carboxylic acid, is then coupled to the N-terminus of the resin-bound peptide. nih.govijbiotech.com This is often achieved using standard amide bond formation chemistry. ijbiotech.com For example, 4-(4-phenyl-1H-1,2,3-triazol-1-yl) benzoic acid has been successfully conjugated to peptides synthesized on Wang resin. nih.govijbiotech.com After conjugation, the hybrid molecule is cleaved from the resin. ijbiotech.comijbiotech.com
Another powerful technique is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.org This reaction forms a stable 1,2,3-triazole ring and is widely used to link two different molecular fragments. frontiersin.org While this method forms a 1,2,3-triazole, the principle of using bio-orthogonal reactions is applicable. A 5-fluoro-1,2,4-triazole could be functionalized with either an azide (B81097) or an alkyne group to participate in similar conjugation reactions with a peptide containing the complementary functional group.
Conjugation can also be mediated by linker molecules or nanoparticles. Fluorescent carbon nanoparticles (CNPs) have been used as a platform to link 1,2,4-triazole derivatives and L-carnosine dipeptides. nih.gov This was accomplished using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry, which facilitates the formation of an amide bond between the carboxylic acid groups on the CNPs and amino groups present on both the triazole derivative and the peptide. nih.gov This method allows for the creation of dual-conjugate systems. nih.gov
The choice of conjugation strategy depends on the desired linkage site on the peptide, the available functional groups on the triazole derivative, and the required stability of the final conjugate. These approaches enable the combination of the structural features of the triazole with the specific targeting or biological activity of the peptide. ijbiotech.comnih.gov
Systemic Impact of Substituent Effects on Molecular Electronic and Steric Properties
Electronic effects are dictated by the electron-donating or electron-withdrawing nature of the substituent groups. Fluorine and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which can modulate the acidity (pKa) of the parent molecule and influence its ability to participate in hydrogen bonding or other non-covalent interactions. nih.gov Studies on fluorinated triazole hybrids have shown that the presence of additional electron-withdrawing groups, such as carbonyl or carboxyl moieties, can be beneficial for biological activity. nih.gov Conversely, electron-donating groups, like alkyl or alkoxyl groups, increase the electron density on the ring system. The specific placement of these substituents is critical; for instance, a fluoro-aryl group attached directly to the triazole ring has been shown to significantly enhance biological activity compared to other fluoro-substituted groups. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate these physicochemical properties with biological activity. dergipark.org.trnih.govphyschemres.org In QSAR models, molecular descriptors that numerically represent electronic properties (e.g., dipole moment, partial charges) and steric properties (e.g., molecular volume, surface area) are used to predict the activity of a series of compounds. physchemres.orgresearchgate.net Such analyses help in understanding the systemic impact of different substituents and aid in the rational design of new derivatives with improved properties.
The following table summarizes the general effects of common substituents on the molecular properties of aromatic and heterocyclic rings like 1,2,4-triazole.
| Substituent Group | Example | Electronic Effect | Steric Effect | Potential Impact |
|---|---|---|---|---|
| Halogen | -F, -Cl, -Br | Strongly electron-withdrawing (inductive effect) | Small to medium | Increases dipole moment, can participate in halogen bonding. nih.gov |
| Trifluoromethyl | -CF₃ | Very strongly electron-withdrawing | Medium | Enhances metabolic stability and lipophilicity. nih.gov |
| Nitro | -NO₂ | Strongly electron-withdrawing | Medium | Can act as a hydrogen bond acceptor. |
| Alkyl | -CH₃, -C(CH₃)₃ | Electron-donating | Small to large | Increases lipophilicity; bulky groups can cause steric hindrance. |
| Alkoxy | -OCH₃ | Electron-donating (resonance), electron-withdrawing (inductive) | Small | Can act as a hydrogen bond acceptor. nih.gov |
| Phenyl | -C₆H₅ | Can be electron-withdrawing or -donating depending on its own substituents | Large | Provides a scaffold for further functionalization and π-stacking interactions. nih.gov |
Advanced Applications and Materials Science Perspectives
Contributions to Agrochemical Design and Development
The molecular architecture of 5-Fluoro-1H-1,2,4-triazole makes its parent scaffold a significant component in the design of modern agrochemicals. The presence of both the fluorine atom and the triazole ring imparts advantageous properties that enhance biological efficacy and stability.
Influence of Fluorine on Agrochemical Transport, Stability, and Receptor Binding Dynamics
Transport and Bioavailability: Fluorination, particularly of aromatic or heterocyclic rings, often increases the lipophilicity of a molecule. nbinno.com This enhanced lipophilicity can improve the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to better bioavailability at the target site. nbinno.com
Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. nbinno.com When fluorine is introduced at a site that is otherwise susceptible to metabolic degradation (e.g., oxidative attack by cytochrome P450 enzymes), it can block this pathway. researchgate.netccspublishing.org.cn This increased metabolic stability ensures the agrochemical persists long enough to exert its desired effect, potentially allowing for lower application rates. nbinno.com The high stability of C-F bonds contributes to the longer environmental half-lives of many fluorinated pesticides. acs.orgacs.org
Receptor Binding: The high electronegativity and small size of the fluorine atom can alter the electronic profile of a molecule. This can lead to more favorable interactions with the target enzyme or receptor. researchgate.netccspublishing.org.cnnih.gov Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can modify the binding affinity and selectivity of the agrochemical for its biological target. nih.gov
Table 1: Impact of Fluorine Substitution on Agrochemical Properties
| Property | Effect of Fluorination | Rationale |
| Transport | Enhanced penetration through biological membranes | Increased lipophilicity |
| Stability | Increased resistance to metabolic degradation | High strength of the Carbon-Fluorine (C-F) bond blocks oxidative pathways |
| Receptor Binding | Modified binding affinity and selectivity | Altered molecular electronics, participation in hydrogen bonds and van der Waals forces nih.gov |
The 1,2,4-Triazole (B32235) Scaffold as a Versatile Building Block in Agrochemical Synthesis
The 1,2,4-triazole ring is a privileged scaffold in agrochemical science, recognized for its broad spectrum of biological activities. rjptonline.orgresearchgate.net Derivatives of 1,2,4-triazole are integral to many commercial fungicides, herbicides, and insecticides. rjptonline.org
Fungicides: Triazole fungicides are one of the most important classes of agricultural fungicides. nih.gov They function by inhibiting the C14-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi. nih.govnih.gov The nitrogen atoms in the triazole ring coordinate with the heme iron atom in the enzyme's active site, disrupting its function.
Herbicides and Insecticides: The 1,2,4-triazole moiety is also present in various herbicides and insecticides. rjptonline.org Its rigid structure and ability to engage in multiple binding interactions make it an effective component for designing molecules that target specific biological pathways in weeds and insects.
Synthetic Utility: The 1,2,4-triazole ring is synthetically accessible through various well-established chemical reactions, such as the Einhorn–Brunner or Pellizzari reactions. wikipedia.org This accessibility allows chemists to readily incorporate the triazole core into larger, more complex molecules and create extensive libraries of compounds for biological screening. researchgate.netnih.gov The scaffold can be substituted at multiple positions, providing a template for fine-tuning the steric and electronic properties of the final product. researchgate.netchemmethod.com
Functional Materials Research and Development
Beyond agriculture, the unique electronic and structural characteristics of the 1,2,4-triazole nucleus are being explored for applications in materials science. researchgate.netnih.gov The incorporation of fluorine can further enhance these properties, opening avenues for the development of novel functional materials.
Optoelectronic Materials (e.g., Blue Emitters, Non-Linear Optical Properties)
Derivatives of 1,2,4-triazole have demonstrated significant potential for use in optoelectronic devices due to their favorable electronic properties and high thermal stability. nih.govmdpi.com
Blue Emitters for OLEDs: Organic light-emitting diodes (OLEDs) require materials that can efficiently emit light, with stable blue emitters being particularly sought after. Certain 1,2,4-triazole derivatives have been synthesized and shown to exhibit bright blue fluorescence, making them suitable as emitter layers in OLED devices. oup.com For instance, iridium(III) complexes featuring substituted 1,2,4-triazole ligands have been developed as phosphorescent dyes for OLEDs, demonstrating high external quantum efficiencies and desirable blue color points. nih.gov Bipolar host materials containing 1,2,4-triazole have also been designed for blue and green phosphorescent OLEDs. rsc.org
Non-Linear Optical (NLO) Properties: Materials with NLO properties are crucial for applications in telecommunications, optical computing, and frequency conversion. The delocalized π-electron systems inherent in heterocyclic compounds like 1,2,4-triazole make them promising candidates for NLO materials. researchgate.net Theoretical and experimental studies on novel 1,2,4-triazole derivatives have been conducted to investigate their NLO response, highlighting their potential for advanced optical applications. researchgate.netdntb.gov.ua
Design of Molecular Switches and Logic Gate Devices based on Chemical Sensing Mechanisms
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical input. This functionality is the basis for developing molecular-level logic gates for computation.
Molecular Switches: Research has been conducted on N-salicylidene-4-amino-1,2,4-triazole molecules, which can exist in different tautomeric forms (enol and cis-keto). rsc.orgrsc.orgresearcher.life While many of these specific compounds were not photoswitchable, some exhibited thermochromism (changing color with temperature), demonstrating the potential of the scaffold to form the basis of molecular switches. rsc.orgresearcher.life
Logic Gates: The chemical sensing capabilities of triazole-based systems can be harnessed to construct molecular logic gates. For example, a 1,2,3-triazole-based chemosensor has been designed that is non-fluorescent but "turns on" in the presence of fluoride (B91410) ions. nih.govmdpi.comresearchgate.net The fluorescence can then be "turned off" by the addition of metal ions like Cu²⁺ or Zn²⁺. nih.govmdpi.comresearchgate.net This "OFF-ON-OFF" sequence, based on chemical inputs (fluoride and metal ions) and a fluorescence output, can be translated into logic operations like INHIBIT (INH), IMPLICATION (IMP), and OR gates. nih.govmdpi.com This principle demonstrates how the specific chemical reactivity of a triazole ring can be used to perform computational functions at the molecular level.
Polymer Science Applications as Monomers or Components
The 1,2,4-triazole ring can be incorporated into polymer chains to create materials with specialized properties. This is often achieved by synthesizing a triazole monomer containing a polymerizable group, such as a vinyl group.
Poly(1-vinyl-1,2,4-triazole): The monomer 1-vinyl-1,2,4-triazole can undergo free-radical polymerization to produce poly(1-vinyl-1,2,4-triazole). researchgate.net This polymer and its derivatives have been explored for various applications. For instance, copolymers of 1-vinyl-1,2,4-triazole and acrylic acid have been synthesized and characterized. hacettepe.edu.tr
Energetic Polymers: By protonating the poly(1-vinyl-1,2,4-triazole) with energetic acids or by polymerizing 1-vinyl-1,2,4-triazolium monomer salts, energetic polymer salts can be created. researchgate.net These materials possess high densities and good thermal properties, making them of interest in the field of energetic materials. researchgate.net
Sequence-Defined Polymers: The "click" reaction, which forms 1,2,3-triazoles, is a highly efficient method used in creating sequence-defined polymers, where the triazole ring acts as a reliable linking unit. rsc.org This highlights the broader utility of triazole rings as robust components in advanced polymer architectures.
Based on a comprehensive search of available scientific literature, there is currently no specific information on the development or application of This compound as a molecular probe for chemical sensing and diagnostic tools (excluding clinical imaging).
Therefore, no detailed research findings or data tables on its performance as a molecular probe can be provided at this time.
Q & A
Q. What are the tautomeric forms of 5-Fluoro-1H-1,2,4-triazole, and how can their stability be experimentally and computationally assessed?
Substituted 1,2,4-triazoles, including halogenated derivatives, exist in multiple tautomeric forms. For example, chloro- and bromo-triazoles exhibit tautomerism, with stability orders determined via theoretical (DFT) and experimental (spectroscopic) methods . For 5-fluoro derivatives:
- Experimental approaches : Use -NMR and -NMR to detect proton shifts and resonance splitting. IR spectroscopy can identify NH/CH stretching modes.
- Computational methods : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to compare relative energies of tautomers. Include solvent effects (e.g., PCM model) to mimic experimental conditions .
Q. What are standard protocols for synthesizing this compound derivatives?
Key synthesis routes include:
- Cyclocondensation : React fluorinated hydrazines with thioureas or cyanoguanidines under reflux in ethanol or acetic acid.
- Nucleophilic substitution : Substitute halogen atoms in pre-functionalized triazoles with fluorine-containing groups (e.g., using KF or AgF in polar aprotic solvents) .
- Example : 1-(4-Fluorophenyl)-3-methyl-5-(4-methylsulfonyl-phenyl)-1H-1,2,4-triazole was synthesized via acetylation of aminosulfonyl intermediates in acetic acid at 80°C .
Q. How should researchers handle safety and storage of this compound?
- PPE : Wear nitrile gloves, lab coats, and chemical safety goggles. Use NIOSH-approved respirators for dust control.
- Ventilation : Employ local exhaust systems to limit airborne exposure.
- Storage : Keep in airtight polyethylene containers at <25°C, away from oxidizers .
Advanced Research Questions
Q. How can DFT calculations optimize the electronic properties of this compound for material science applications?
- Methodology : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Validate with experimental UV-Vis and cyclic voltammetry data .
- Case study : DFT analysis of 5-(trifluoromethyl)-1H-triazole derivatives revealed strong electron-withdrawing effects, making them suitable for electron transport layers (ETLs) in OLEDs .
Q. What strategies resolve contradictions between computational predictions and experimental data in triazole reactivity studies?
- Example : If DFT suggests a dominant tautomer but NMR shows mixed populations:
Q. How can synthetic routes be optimized for high-yield this compound analogs?
Q. What methodologies assess the biological activity of this compound derivatives?
Q. How can crystallographic data (e.g., SHELX-refined structures) inform structure-activity relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
